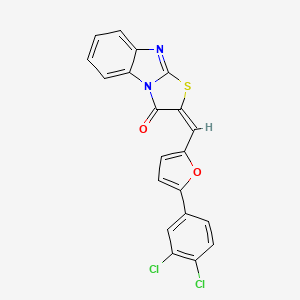

2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

Beschreibung

“2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Eigenschaften

Molekularformel |

C20H10Cl2N2O2S |

|---|---|

Molekulargewicht |

413.3 g/mol |

IUPAC-Name |

(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |

InChI |

InChI=1S/C20H10Cl2N2O2S/c21-13-7-5-11(9-14(13)22)17-8-6-12(26-17)10-18-19(25)24-16-4-2-1-3-15(16)23-20(24)27-18/h1-10H/b18-10+ |

InChI-Schlüssel |

WTFFRDJLKHXGNU-VCHYOVAHSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/S3 |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)S3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „2-((5-(3,4-Dichlorphenyl)-2-Furyl)methylen)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-on“ beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen häufig substituierte Furane, Thiazole und Benzimidazole. Die Reaktionsbedingungen können die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckbedingungen umfassen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion solcher Verbindungen kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung „2-((5-(3,4-Dichlorphenyl)-2-Furyl)methylen)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-on“ kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoffatomen.

Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, können Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen sein. Die Reaktionsbedingungen können je nach gewünschter Umwandlung variieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von „2-((5-(3,4-Dichlorphenyl)-2-Furyl)methylen)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-on“ beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen. Diese Zielmoleküle können Enzyme, Rezeptoren oder andere Proteine sein, die an biologischen Signalwegen beteiligt sind. Die Wirkungen der Verbindung können durch Bindung an diese Zielmoleküle vermittelt werden, wodurch ihre Aktivität verändert und zelluläre Prozesse moduliert werden.

Wirkmechanismus

The mechanism of action of “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen können andere Thiazolobenzimidazole mit verschiedenen Substituenten sein. Beispiele beinhalten:

- „2-((5-(3,4-Dichlorphenyl)-2-Furyl)methylen)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-on“

- "5-((5-(3,4-Dichlorphenyl)-2-FURYL)METHYLENE)3-ISOBUTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ON"

Einzigartigkeit

Die Einzigartigkeit von „2-((5-(3,4-Dichlorphenyl)-2-Furyl)methylen)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-on“ liegt in seiner spezifischen Struktur und dem Vorhandensein einzigartiger funktioneller Gruppen. Diese Merkmale können unterschiedliche chemische und biologische Eigenschaften verleihen, was sie für verschiedene Anwendungen wertvoll macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.